molecular formula C11H11N3O2S B1393297 2-Anilinopyridine-3-sulfonamide CAS No. 1340791-40-3

2-Anilinopyridine-3-sulfonamide

Cat. No. B1393297
M. Wt: 249.29 g/mol
InChI Key: ZRQJQHQFYCEUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilinopyridine-3-sulfonamide is a heterocyclic compound with a molecular formula of C11H11N3O2S and a molecular weight of 249.29 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Anilinopyridine-3-sulfonamide consists of a five-membered pyridine ring that contains two nitrogen atoms and a sulfonamide functional group .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Antitumor Activity

  • 2-Anilinopyridine-3-sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This inhibition has implications in antitumor therapy. Halogenated sulfonamides, including aminobenzolamides, have shown potent inhibition of CA IX, suggesting potential as antitumor agents (Ilies et al., 2003).

Sulfonamide Group in Drug Design

  • The sulfonamide group, integral to 2-Anilinopyridine-3-sulfonamide, plays a crucial role in medicinal chemistry, often appearing in marketed drugs. Despite concerns regarding hypersensitivity and skin rash, the sulfonamide group remains an essential and safe component in drug design (Kalgutkar, Jones, & Sawant, 2010).

Anticancer and Antiviral Properties

  • Structurally novel sulfonamide derivatives, including those similar to 2-Anilinopyridine-3-sulfonamide, have been reported to exhibit significant antitumor and antiviral properties. Their mechanisms of action vary, ranging from CA inhibition to cell cycle perturbation, and even HIV protease inhibition (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).

Environmental Implications

  • The oxidation of sulfonamide antimicrobials, like 2-Anilinopyridine-3-sulfonamide, by environmentally friendly oxidants has been studied. This research is crucial for understanding the fate of such compounds in water bodies, with implications for environmental safety and biodegradability (Sharma, Mishra, & Nesnas, 2006).

Synthesis and Pharmacological Evaluation

  • Pyridinic sulfonamides, closely related to 2-Anilinopyridine-3-sulfonamide, have been synthesized and evaluated for their pharmacological properties. These compounds have shown potential as COX-2 selective inhibitors, indicating their relevance in anti-inflammatory therapies (Julémont et al., 2004).

Histone Deacetylase Inhibition and Antiproliferative Effects

  • Sulfonamide anilides, with structural similarities to 2-Anilinopyridine-3-sulfonamide, have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit the proliferation of human cancer cells and show potential as antiproliferative agents in cancer chemotherapy (Fournel et al., 2002).

properties

IUPAC Name

2-anilinopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-17(15,16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQJQHQFYCEUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilinopyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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